molecular formula C20H20N4O B2768186 (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 923107-03-3

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2768186
CAS No.: 923107-03-3
M. Wt: 332.407
InChI Key: GPGANRZPIUQIGM-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic heterocyclic compound designed for research applications, integrating a 3,4-dihydroquinoline moiety with a 1,2,3-triazole ring via a methanone linker. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. Research on analogous compounds demonstrates that the 1,2,3-triazole core is a privileged scaffold in drug discovery, often accessed via reliable synthetic routes like Cu-catalyzed azide-alkyne cycloaddition (Click chemistry) . Furthermore, the dihydroquinoline fragment is a key structural element in various biologically active compounds, suggesting its potential for yielding derivatives with potent activity . The primary research value of this compound lies in its utility as a chemical precursor or a core scaffold for the design and synthesis of new molecular entities. Its structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships (SAR). This is especially relevant in the search for new anti-infective agents, as related hybrid structures combining two bioactive pharmacophores have shown promise in overcoming multidrug resistance in pathogenic bacteria . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-9-11-17(12-10-14)24-15(2)19(21-22-24)20(25)23-13-5-7-16-6-3-4-8-18(16)23/h3-4,6,8-12H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGANRZPIUQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone exhibits significant biological activity due to its unique structural features. With a molecular formula of C20H20N4OC_{20}H_{20}N_{4}O and a molecular weight of approximately 332.407 g/mol, this compound has garnered attention in various fields of medicinal chemistry.

Chemical Structure

The IUPAC name for this compound is 3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone . Its chemical structure is characterized by the presence of a quinoline ring fused with a triazole moiety, which is known to enhance biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess antimicrobial properties. The presence of the quinoline structure may enhance this effect through synergistic mechanisms.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Triazoles are known to inhibit cell proliferation in various cancer cell lines, and the quinoline component may contribute to apoptosis induction.
  • Anti-inflammatory Effects : Compounds containing quinoline and triazole rings have demonstrated anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various triazole derivatives reported that compounds similar to (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
Target Compound168

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the target compound inhibited cell growth significantly compared to control groups. The IC50 values were calculated using MTT assays.

Cell LineIC50 (µM)
MCF-712
HeLa15

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis as confirmed by flow cytometry analyses.

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls. The results indicate its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Substituent Variations in Triazole-Containing Methanones

A closely related compound, 3,4-dihydro-1(2H)-quinolinyl(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone (), differs in two key aspects:

Triazole Substitution Pattern : The target compound features a 1H-triazole (substituent at N1: p-tolyl), whereas the analog in has a 2H-triazole (substituent at N2: phenyl). This positional isomerism alters nitrogen lone-pair availability and steric interactions.

Aryl Group : The p-tolyl group (methyl-substituted phenyl) in the target compound increases lipophilicity (higher logP) compared to the unsubstituted phenyl group in the analog.

Property Target Compound Analog
Triazole substitution 1H (N1-p-tolyl) 2H (N2-phenyl)
Aryl group p-Tolyl (C₆H₄CH₃) Phenyl (C₆H₅)
Molecular weight (g/mol) ~363.4 (C₂₃H₂₂N₄O) ~357.4 (C₂₁H₁₉N₅O)
Key synthetic step Likely Cu-catalyzed azide-alkyne cycloaddition (CuAAC) Not specified, but similar coupling reactions inferred

Comparison with Pyrazole and Thiadiazol Methanones

Methanones linked to pyrazole (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, ) or thiadiazol (e.g., 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, ) exhibit distinct pharmacophoric features:

  • Electron-Withdrawing Groups : Thiophene and thiadiazol rings introduce electron-deficient regions, enhancing reactivity toward nucleophiles.
  • Synthetic Routes: highlights the use of malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane, whereas the target compound likely requires CuAAC for triazole formation.

Lipophilicity and Bioavailability

This trade-off is critical for drug-likeness and aligns with trends observed in other methanone derivatives .

Structural Rigidity and Binding Interactions

  • Dihydroquinoline vs.
  • Triazole vs. Thiadiazol : The triazole’s nitrogen-rich structure offers hydrogen-bonding sites absent in thiadiazol derivatives, which may improve binding to enzymes like cytochrome P450 or kinase targets .

Crystallographic and Computational Analysis

Crystal structures of such compounds are typically refined using SHELXL , with software suites like WinGX and ORTEP aiding in visualization and geometry analysis . Computational docking studies (implied in ) suggest that triazole-containing methanones may exhibit enhanced affinity toward hydrophobic binding pockets compared to pyrazole analogs.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction purity be optimized?

Methodological Answer:
The synthesis of this compound can be approached via retrosynthetic analysis to break the target into manageable intermediates, such as the 3,4-dihydroquinoline and 5-methyl-1-(p-tolyl)-1,2,3-triazole moieties. Key steps include:

  • Coupling reactions (e.g., amide bond formation) between pre-synthesized fragments.
  • Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to construct the triazole ring .
  • Purification via column chromatography or HPLC to isolate the product .

Optimization Tips:

  • Use TLC for real-time reaction monitoring .
  • Control solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions .
  • Employ catalytic agents (e.g., Pd for coupling) to enhance yield .

Basic: Which spectroscopic techniques are essential for structural characterization and confirming synthetic success?

Methodological Answer:
Critical techniques include:

TechniquePurposeExample Data
NMR (¹H/¹³C)Confirm connectivity of quinoline and triazole moietiesChemical shifts for aromatic protons (δ 7.0–8.5 ppm)
IR Spectroscopy Identify carbonyl (C=O, ~1650 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) groups
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ peak)

Note: X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for medicinal chemistry?

Methodological Answer:

Structural Modifications:

  • Vary substituents on the quinoline (e.g., electron-withdrawing groups) and triazole (e.g., alkyl chains) to assess bioactivity changes .

In Silico Studies:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

In Vitro Assays:

  • Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) in cell lines .

Data Correlation:

  • Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .

Advanced: What experimental designs are appropriate for assessing environmental stability and ecological impact?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Lab Studies:

  • Hydrolysis/photolysis: Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to measure degradation half-life.
  • Bioaccumulation: Use Daphnia magna or zebrafish models to assess trophic transfer potential.

Field Studies:

  • Monitor soil/water systems near synthesis facilities for residual concentrations via LC-MS/MS .

Computational Modeling:

  • Predict environmental partitioning using EPI Suite or TEST software .

Basic: What are key considerations in optimizing reaction conditions for synthesizing this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., diazotization) to prevent decomposition .
  • Catalyst Loading: Optimize Pd(PPh₃)₄ (0.5–2 mol%) for Suzuki-Miyaura coupling to balance cost and efficiency .

Advanced: How can computational methods predict pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to estimate bioavailability (%ABS) and blood-brain barrier permeability .
    • ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .
  • Quantum Mechanics:
    • DFT calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .
  • MD Simulations:
    • Simulate protein-ligand interactions (e.g., GROMACS) to assess binding stability over time .

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